An In-depth Technical Guide to 1-(2-hydroxyethyl)-1H-indole-3-carbaldehyde
An In-depth Technical Guide to 1-(2-hydroxyethyl)-1H-indole-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 1-(2-hydroxyethyl)-1H-indole-3-carbaldehyde, a molecule of significant interest in contemporary chemical and pharmaceutical research. With a molecular weight of 189.21 g/mol and the chemical formula C₁₁H₁₁NO₂, this N-substituted indole derivative serves as a versatile building block for the synthesis of more complex heterocyclic systems and as a subject of investigation for potential pharmacological activities. This document delineates the synthetic pathways, analytical characterization, and prospective applications of this compound, underpinned by established chemical principles and supported by authoritative references. The content is structured to furnish researchers and drug development professionals with a robust understanding of its chemical behavior and to facilitate its application in their scientific endeavors.
Introduction: The Significance of the Indole Scaffold
The indole nucleus is a privileged structural motif found in a vast array of natural products, pharmaceuticals, and agrochemicals.[1][2] Its presence in the amino acid tryptophan makes it a fundamental component of peptides and proteins. The indole scaffold's unique electronic properties and its ability to participate in various chemical transformations have made it a cornerstone in medicinal chemistry.[3] N-substituted indoles, in particular, are a class of compounds that have garnered considerable attention due to their diverse biological activities, which include anti-inflammatory, antioxidant, and anticancer properties.[4] 1-(2-hydroxyethyl)-1H-indole-3-carbaldehyde, the subject of this guide, is a derivative that combines the indole core with a reactive aldehyde function and a hydrophilic hydroxyethyl side chain, making it an intriguing candidate for further chemical exploration and biological evaluation.
Synthesis of 1-(2-hydroxyethyl)-1H-indole-3-carbaldehyde
The synthesis of 1-(2-hydroxyethyl)-1H-indole-3-carbaldehyde can be approached through two primary strategies: N-alkylation of a pre-formed indole-3-carboxaldehyde or a multi-step sequence involving the construction of the indole ring. The former is generally more direct and is the focus of the detailed protocol below.
Recommended Synthetic Pathway: N-Alkylation of Indole-3-carboxaldehyde
The most common and efficient method for the synthesis of N-alkylated indoles involves the deprotonation of the indole nitrogen followed by reaction with an appropriate alkylating agent.[5][6] For the synthesis of 1-(2-hydroxyethyl)-1H-indole-3-carbaldehyde, indole-3-carboxaldehyde is the readily available starting material.
The reaction proceeds via the formation of an indolate anion, which is a potent nucleophile. The choice of base and solvent is critical to favor N-alkylation over potential C3-alkylation.[6] A strong base such as sodium hydride (NaH) in a polar aprotic solvent like N,N-dimethylformamide (DMF) is highly effective in ensuring complete deprotonation of the indole nitrogen.[6] The subsequent reaction with a 2-haloethanol, such as 2-chloroethanol, introduces the desired 2-hydroxyethyl group.
Detailed Experimental Protocol
Materials:
-
Indole-3-carboxaldehyde (1.0 eq)
-
Sodium hydride (60% dispersion in mineral oil, 1.2 eq)
-
Anhydrous N,N-dimethylformamide (DMF)
-
2-Chloroethanol (1.1 eq)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add indole-3-carboxaldehyde.
-
Add anhydrous DMF to dissolve the starting material.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete formation of the indolate anion.
-
Cool the reaction mixture back to 0 °C and add 2-chloroethanol dropwise via a syringe.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the product with ethyl acetate (3 x volume of DMF).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-(2-hydroxyethyl)-1H-indole-3-carbaldehyde.
Analytical Characterization
The structural elucidation and purity assessment of 1-(2-hydroxyethyl)-1H-indole-3-carbaldehyde are performed using a combination of spectroscopic techniques. While specific experimental data for this exact compound is not widely published in peer-reviewed journals, the expected analytical data can be reliably predicted based on the known spectroscopic properties of indole derivatives.[7][8][9][10]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the indole ring protons, the aldehyde proton, and the protons of the N-hydroxyethyl group. The aromatic region will display signals for the four protons on the benzene ring and the C2-proton of the indole core. The aldehyde proton will appear as a singlet at a downfield chemical shift. The N-hydroxyethyl group will exhibit two triplets corresponding to the two methylene groups.
¹³C NMR: The carbon NMR spectrum will show signals for the eleven carbons in the molecule. The carbonyl carbon of the aldehyde will be observed at a characteristic downfield position. The carbons of the indole ring will appear in the aromatic region, and the two methylene carbons of the N-hydroxyethyl group will be present in the aliphatic region.
| Predicted Spectroscopic Data | |
| ¹H NMR (in CDCl₃, 400 MHz) | Predicted Chemical Shift (δ, ppm) |
| Aldehyde-H | ~9.9 |
| Indole C2-H | ~8.3 |
| Indole Aromatic-H | ~7.2-7.8 |
| N-CH₂ | ~4.4 (triplet) |
| O-CH₂ | ~3.9 (triplet) |
| OH | Variable (broad singlet) |
| ¹³C NMR (in CDCl₃, 101 MHz) | Predicted Chemical Shift (δ, ppm) |
| C=O | ~185 |
| Indole Aromatic-C | ~110-140 |
| N-CH₂ | ~50 |
| O-CH₂ | ~62 |
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule.[11]
| Functional Group | Expected Absorption Range (cm⁻¹) |
| O-H (alcohol) | 3500-3200 (broad) |
| C-H (aromatic) | 3100-3000 |
| C-H (aliphatic) | 2950-2850 |
| C=O (aldehyde) | 1690-1670 (strong) |
| C=C (aromatic) | 1600-1450 |
| C-O (alcohol) | 1260-1000 |
Mass Spectrometry (MS)
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 189. The fragmentation pattern is expected to be influenced by the stability of the indole nucleus and the presence of the hydroxyethyl side chain.[12][13]
Predicted Fragmentation Pathway:
Potential Applications and Future Research Directions
While specific biological activities of 1-(2-hydroxyethyl)-1H-indole-3-carbaldehyde are not extensively documented, the broader class of indole derivatives is a rich source of pharmacologically active compounds.[1][2] The presence of the aldehyde group makes this molecule a versatile intermediate for the synthesis of a wide range of other heterocyclic compounds through reactions such as condensations, oxidations, and reductions.[14]
The hydroxyethyl group imparts increased water solubility, which can be a desirable property in drug candidates. Future research could explore the derivatization of the aldehyde and hydroxyl functionalities to generate a library of new compounds for biological screening. Given the known anti-inflammatory and antioxidant properties of many indole derivatives,[4] it would be of significant interest to evaluate 1-(2-hydroxyethyl)-1H-indole-3-carbaldehyde and its analogues in relevant in vitro and in vivo assays.
Conclusion
1-(2-hydroxyethyl)-1H-indole-3-carbaldehyde is a valuable N-substituted indole derivative with significant potential in synthetic and medicinal chemistry. This guide has provided a detailed overview of its synthesis, predicted analytical characteristics, and potential applications. The methodologies and data presented herein are intended to serve as a foundational resource for researchers and drug development professionals, enabling them to confidently synthesize, characterize, and further investigate this promising molecule. The continued exploration of such indole derivatives is a promising avenue for the discovery of novel therapeutic agents and the advancement of chemical science.
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